5-Bromo-4-[(2,4-dichlorobenzyl)sulfanyl]-2-(methylsulfanyl)pyrimidine
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Overview
Description
5-Bromo-4-((2,4-dichlorobenzyl)thio)-2-(methylthio)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-((2,4-dichlorobenzyl)thio)-2-(methylthio)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzyl chloride, 5-bromo-2-thiouracil, and methylthiol.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the required purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining safety standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) may be used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-((2,4-dichlorobenzyl)thio)-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular interactions would require detailed study and experimental validation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiouracil: A related compound with similar structural features.
2,4-Dichlorobenzyl chloride: Another compound with a dichlorobenzyl group.
Methylthiopyrimidine: A compound with a similar pyrimidine core.
Uniqueness
5-Bromo-4-((2,4-dichlorobenzyl)thio)-2-(methylthio)pyrimidine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
6341-65-7 |
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Molecular Formula |
C12H9BrCl2N2S2 |
Molecular Weight |
396.2 g/mol |
IUPAC Name |
5-bromo-4-[(2,4-dichlorophenyl)methylsulfanyl]-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C12H9BrCl2N2S2/c1-18-12-16-5-9(13)11(17-12)19-6-7-2-3-8(14)4-10(7)15/h2-5H,6H2,1H3 |
InChI Key |
STHQEMKCASFNLB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
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